![molecular formula C14H20N2 B3119968 [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine CAS No. 25755-27-5](/img/structure/B3119968.png)
[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine
Overview
Description
[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine: is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by a phenyl group attached to a dihydropyridine ring, which is further connected to a propylamine chain. Dihydropyridines are known for their diverse pharmaceutical applications, particularly as calcium channel blockers.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is known that compounds with similar structures, such as n-heterocyclic carbenes (nhcs), can act as organocatalysts in various reactions . They typically work through the activation of aldehydes via Breslow-type adducts . This organocatalytic activation enables the production of numerous derivatives .
Biochemical Pathways
Related compounds, such as nhcs, are known to be involved in [4+2]- and [3+3]-type cycloadditions . These processes are primarily aimed at synthesizing complex molecules due to their biological activity and multiple stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as solvent-free conditions or the use of water as a solvent, are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry: In chemistry, [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a calcium channel blocker. It has shown promise in the treatment of cardiovascular diseases, such as hypertension and angina. Additionally, its derivatives are explored for their anti-inflammatory and anticancer properties .
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
1,4-Dihydropyridine: Known for its role as a calcium channel blocker with applications in treating hypertension.
1H-Pyrrolo[2,3-b]pyridine: Studied for its potential as a fibroblast growth factor receptor inhibitor in cancer therapy.
2,4,6,7-Tetrahydro-1H-pyrrolo[3,4-b]pyridine: Explored for its antiproliferative activity and potential in cancer treatment.
Uniqueness: What sets [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine apart is its specific structural configuration, which allows for unique interactions with calcium channels. This specificity can lead to more targeted therapeutic effects with potentially fewer side effects compared to other calcium channel blockers .
Properties
IUPAC Name |
3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-7H,4,8-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHLNBFIDZWJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethane-1,2-diol;[4-(hydroxymethyl)cyclohexyl]methanol;methyl 4-acetyloxybenzoate](/img/structure/B3119886.png)

![{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol](/img/structure/B3119919.png)


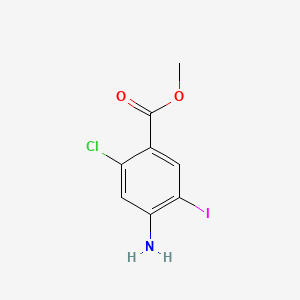
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3119941.png)

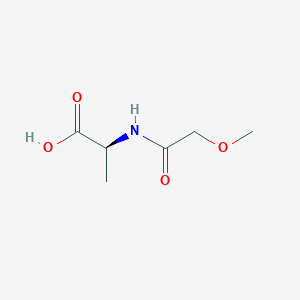
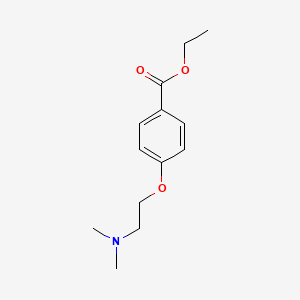
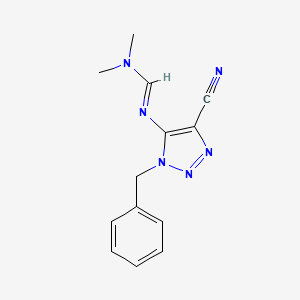
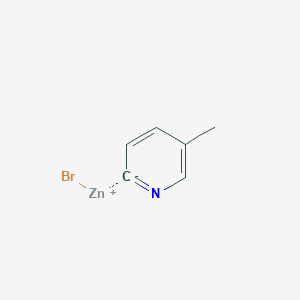
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide](/img/structure/B3119993.png)
![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]benzamide](/img/structure/B3119994.png)
